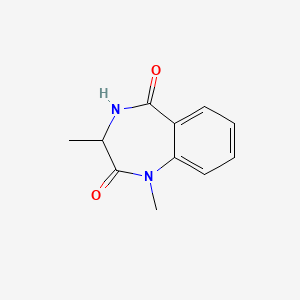

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

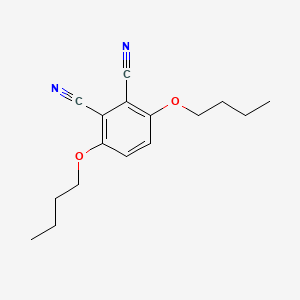

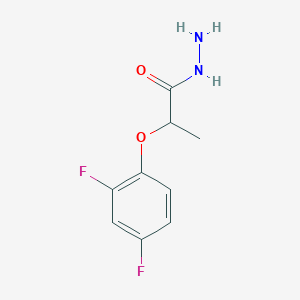

1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione is a derivative of the benzodiazepine family, which is a class of compounds with significant medicinal chemistry applications. Benzodiazepines are known for their tranquilizing effects and have been used as neuroleptics, antineoplastics, and for a variety of other pharmacological activities .

Synthesis Analysis

The synthesis of 1,4-benzodiazepine-2,5-diones can be achieved through several methods. One approach involves the use of N-carbamoylmethylanthranilic acids as starting materials, where the ring closure to form the benzodiazepine core is facilitated by substituting the amino groups with electron-withdrawing groups . Another method described involves the use of proline-derived materials, where a protocol for retentive C3 alkylation leads to the direct synthesis of enantiopure quaternary 1,4-benzodiazepine-2,5-diones with high enantioselectivity . Additionally, a three-component synthesis approach using propylphosphonic anhydride (T3P®) has been studied, which allows the formation of hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives from o-phenylenediamine, dimedone, and aromatic aldehydes .

Molecular Structure Analysis

The molecular structure of benzodiazepine derivatives is not planar; it is three-dimensional with a six-membered phenyl ring condensed with a seven-membered heterocyclic ring . The molecular properties of these compounds are of interest due to their biological activities, and studies have been conducted to understand their reactivity and mechanisms in biological systems .

Chemical Reactions Analysis

Benzodiazepine derivatives can undergo various chemical reactions. For instance, a novel ring contraction rearrangement from a 1-nitroso-1H-1,4-benzodiazepine-3,5(2H,4H)-dione to a 3H-quinazoline-4-one has been observed, which involves the elimination of HNO followed by a proton-mediated loss of CO . The enantioselective synthesis of these compounds can be achieved through deprotonation/trapping protocols, which allow for the introduction of diverse functionality into the benzodiazepine products .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzodiazepine derivatives are influenced by their molecular structure and substituents. These properties are crucial for their pharmacokinetics, which includes the speed of uptake and elimination by the body. The differences in pharmacokinetics rather than clinical effects are what distinguish the various benzodiazepine drugs in clinical use . Solid-phase synthesis methods have been developed to prepare these compounds, either as racemic mixtures or as optically pure compounds, demonstrating the versatility and generality of the synthesis sequence .

Aplicaciones Científicas De Investigación

Application in Synthesis of Heterocyclic Compounds

- Scientific Field: Organic Chemistry

- Summary of the Application: This compound is used as a precursor in the synthesis of various heterocyclic compounds, including 1,3,4-thiadiazoles, 5-arylazothiazoles, and pyrimido [4,5-d][1,2,4]triazolo [4,3-a]pyrimidines . These compounds have shown a broad spectrum of biological activities, including antimicrobial, anticancer, antioxidant, antidepressant, anticonvulsant, and antihypertensive activity .

- Methods of Application: The synthesis involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido [4,5-d]pyrimidine-2,4 (1H,3H)-diones in the presence of triethylamine .

- Results or Outcomes: The newly synthesized compounds were screened for their antimicrobial activity against various microorganisms .

Application as a Versatile Solvent

- Scientific Field: Organic Chemistry

- Summary of the Application: “1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone” is used as a versatile solvent in various chemical reactions, including the N-alkylation of amines, O-alkylation of aldoses, and in the synthesis of poly (aryl ethers) .

- Methods of Application: The compound is used as a solvent in the aforementioned reactions .

- Results or Outcomes: The use of this compound as a solvent facilitates the reactions and leads to the desired products .

Propiedades

IUPAC Name |

1,3-dimethyl-3,4-dihydro-1,4-benzodiazepine-2,5-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-7-11(15)13(2)9-6-4-3-5-8(9)10(14)12-7/h3-7H,1-2H3,(H,12,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYVWSUJRUVTCBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2C(=O)N1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00415897 |

Source

|

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

CAS RN |

5973-23-9 |

Source

|

| Record name | 1,3-Dimethyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00415897 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{(Z)-[3-(trifluoromethyl)phenyl]methylidene}-4H-thieno[2,3-b]thiopyran-4(6H)-one](/img/structure/B1309081.png)

![2-amino-3-[2-fluoro-4-(trifluoromethyl)phenyl]propanoic Acid](/img/structure/B1309083.png)

![3-[(4-Fluorophenyl)sulfanyl]-1-(4-methoxyphenyl)-1-propanone](/img/structure/B1309092.png)

![N''-[(E)-1-(2-furyl)ethylidene]carbonothioic dihydrazide](/img/structure/B1309114.png)